5-Fluoro-2-nitrophenyl 2-chlorobenzoate
Description
Contextualizing Fluorinated and Nitrated Benzoate (B1203000) Esters in Chemical Research
The academic importance of 5-Fluoro-2-nitrophenyl 2-chlorobenzoate (B514982) can be understood by first considering the roles of its parent classes: fluorinated and nitrated benzoate esters.
Nitrated Benzoate Esters are foundational in organic synthesis. The introduction of a nitro group (—NO₂) onto an aromatic ring via electrophilic nitration is a classic and powerful transformation. numberanalytics.com Nitroaromatic compounds are seldom the final target molecule; instead, they serve as highly versatile intermediates. nih.gov The nitro group can be readily reduced to form an amino group (—NH₂), which is a critical step in the synthesis of dyes, pharmaceuticals, and other complex organic molecules. numberanalytics.com Furthermore, the nitro group is strongly electron-withdrawing, which deactivates the aromatic ring and influences the regioselectivity of subsequent substitution reactions.
Fluorinated Benzoate Esters and their precursors are of significant interest in medicinal chemistry, agrochemistry, and materials science. ossila.comnih.gov The incorporation of fluorine atoms into organic molecules can profoundly alter their physical and biological properties. bohrium.com Fluorine's high electronegativity and small size can enhance metabolic stability, improve binding affinity to biological targets, and modify lipophilicity. bohrium.com For instance, halogenated benzoic acid derivatives, such as 5-Chloro-2-fluorobenzoic acid, are utilized as key building blocks in the synthesis of targeted therapeutics like Aurora kinase inhibitors and in the development of advanced materials such as polymer electrolyte membranes for fuel cells. ossila.com
Overview of Structural Motifs and Their Research Relevance
The 5-Fluoro-2-nitrophenyl Moiety: This part of the molecule is derived from 5-fluoro-2-nitrophenol (B146956). This precursor is a known intermediate in the synthesis of various bioactive compounds, including angiogenesis inhibitors and subunits of potent antitumor antibiotics. sigmaaldrich.com The ortho-nitro group relative to the ester linkage is a strong electron-withdrawing group that significantly influences the electronic properties of the phenyl ring.
The 2-Chlorobenzoate Moiety: This structural unit comes from 2-chlorobenzoic acid. Chlorinated aromatic compounds are prevalent in chemical synthesis and are known to serve as precursors for pharmaceuticals and agrochemicals. The position of the chlorine atom can influence the conformation of the molecule and its potential to engage in halogen bonding or other non-covalent interactions. Chlorobenzoates themselves are subjects of environmental and metabolic research due to their presence as intermediates in the degradation of polychlorinated biphenyls (PCBs). nih.govkent.ac.uk
Aims and Scope of Academic Inquiry into the Chemical Compound
Given the functional motifs present in 5-Fluoro-2-nitrophenyl 2-chlorobenzoate, academic inquiry into this compound is likely to be directed toward several areas:
Synthetic Utility: The compound is a prime candidate for use as an intermediate or building block in multi-step organic synthesis. Research would likely explore its utility in creating more complex molecules for applications in medicinal chemistry and agrochemistry, leveraging the reactivity of its nitro, fluoro, and chloro substituents for further functionalization.
Precursor for Bioactive Molecules: Based on the known applications of its precursors, a key aim would be to investigate its potential in the synthesis of novel therapeutic agents. The combination of halogen and nitro-aromatic features is common in drug candidates.
Materials Science Applications: The presence of fluorine and the rigid, polarizable structure suggest potential investigations into its properties for materials science, such as in the development of liquid crystals or other functional organic materials where intermolecular interactions are crucial. bohrium.com
Structural and Mechanistic Studies: A fundamental academic pursuit would involve the detailed characterization of the compound itself. This includes crystallographic analysis to determine its solid-state structure, spectroscopic studies to understand its electronic properties, and investigation of its reaction mechanisms to provide a deeper understanding of how the interplay of its functional groups dictates its chemical behavior.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5-fluoro-2-nitrophenyl) 2-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFNO4/c14-10-4-2-1-3-9(10)13(17)20-12-7-8(15)5-6-11(12)16(18)19/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWOIZBPDLQNFFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=CC(=C2)F)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381475 | |
| Record name | 5-fluoro-2-nitrophenyl 2-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219689-81-3 | |
| Record name | 5-fluoro-2-nitrophenyl 2-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry
Strategies for Esterification of 5-Fluoro-2-nitrophenol (B146956) Derivatives
The synthesis of benzoate (B1203000) esters can be achieved through several established methods. One of the most common is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. quora.comresearchgate.net The equilibrium of this reaction is typically shifted towards the product by removing water as it is formed. google.com
Alternative methods include the use of solid acid catalysts, which can offer advantages in terms of reusability and reduced environmental impact. researchgate.netmdpi.com For phenols, which are less reactive than alcohols in esterification with carboxylic acids, more reactive derivatives of the carboxylic acid are often employed. libretexts.orgyoutube.com Acyl chlorides and acid anhydrides react with phenols to form esters, often at room temperature or with gentle heating. libretexts.org The reactivity of the phenol (B47542) can be enhanced by converting it to the more nucleophilic phenoxide ion by treatment with a base like sodium hydroxide (B78521). libretexts.orgyoutube.com
Table 1: General Methods for Benzoate Ester Synthesis
| Method | Reactants | Catalyst/Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Fischer Esterification | Carboxylic Acid + Alcohol | Strong Acid (e.g., H₂SO₄), Heat | Inexpensive reagents | Reversible, may require water removal |
| Solid Acid Catalysis | Carboxylic Acid + Alcohol | Solid Acid (e.g., Zr/Ti) | Catalyst is recoverable | May require higher temperatures |
| Acyl Chloride Method | Acyl Chloride + Phenol | Room temperature or gentle heat | High reactivity | Generates HCl byproduct |
The presence of halogen (fluoro) and nitro groups on the phenyl rings of the precursors introduces electronic effects that must be considered during esterification. The nitro group is a strong electron-withdrawing group, which decreases the nucleophilicity of the phenolic oxygen in 5-fluoro-2-nitrophenol. This reduced nucleophilicity makes the direct esterification with 2-chlorobenzoic acid under standard Fischer conditions less efficient.
Consequently, the use of a more reactive acyl derivative of 2-chlorobenzoic acid, such as 2-chlorobenzoyl chloride, is the preferred method for the esterification of the deactivated 5-fluoro-2-nitrophenol. The reaction of an acyl chloride with a phenol is a well-established method for forming phenyl esters. libretexts.org The fluorine atom, being electronegative, also contributes to the electron-withdrawing nature of the substituent, further favoring the use of a highly reactive acylating agent.
Synthesis of 5-Fluoro-2-nitrophenyl Moieties
A viable synthetic route to 5-fluoro-2-nitrophenol involves the diazotization of 5-fluoro-2-nitroaniline (B53378). google.com This process begins with the amination of 2,4-difluoronitrobenzene (B147775) with ammonia (B1221849) to produce 5-fluoro-2-nitroaniline. The subsequent reaction of 5-fluoro-2-nitroaniline with a diazotizing agent, such as sodium nitrite (B80452) in the presence of a strong acid like sulfuric acid, forms a diazonium salt. This intermediate is then hydrolyzed by heating in an aqueous solution to yield the desired 5-fluoro-2-nitrophenol. google.com
Table 2: Synthesis of 5-Fluoro-2-nitrophenol
| Step | Starting Material | Reagents | Product | Key Conditions |
|---|---|---|---|---|
| Amination | 2,4-Difluoronitrobenzene | Ammonia | 5-Fluoro-2-nitroaniline | 35-40 °C, followed by cooling to 5-10 °C for crystallization google.com |
While 5-fluoro-2-nitrophenol is the direct precursor for the ester, related intermediates like 5-fluoro-2-nitrobenzoic acid are also of interest in similar synthetic schemes. The nitration of 3-fluorobenzoic acid is a common method to produce 5-fluoro-2-nitrobenzoic acid. guidechem.comchemicalbook.com This reaction is typically carried out using a nitrating mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures to control the regioselectivity of the nitration. guidechem.comchemicalbook.com The reaction mixture is then poured into ice water to precipitate the product, which can be collected by filtration. guidechem.com
Table 3: Nitration of 3-Fluorobenzoic Acid
| Starting Material | Reagents | Product | Yield |
|---|
Synthesis of 2-Chlorobenzoate (B514982) Moieties
The 2-chlorobenzoate portion of the final molecule is typically introduced as a reactive derivative of 2-chlorobenzoic acid, most commonly 2-chlorobenzoyl chloride. The synthesis of 2-chlorobenzoyl chloride can be achieved through several methods. A common laboratory and industrial method involves the reaction of 2-chlorobenzoic acid with thionyl chloride (SOCl₂). chemicalbook.comguidechem.com This reaction effectively converts the carboxylic acid into the more reactive acyl chloride. guidechem.com
Alternatively, 2-chlorobenzoyl chloride can be synthesized from 2-chlorobenzaldehyde by reacting it with chlorine in the presence of a catalyst such as phosphorus pentachloride. chemicalbook.comgoogle.com
Table 4: Synthesis of 2-Chlorobenzoyl Chloride
| Starting Material | Reagents | Product | Yield |
|---|---|---|---|
| 2-Chlorobenzoic Acid | Thionyl Chloride (SOCl₂) | 2-Chlorobenzoyl Chloride | 100% chemicalbook.comguidechem.com |
Catalytic and Mechanistic Aspects in Related Fluorination/Esterification Reactions
The synthesis of fluorinated organic molecules is a significant area of research in medicinal, agrochemical, and material chemistry due to the unique properties conferred by the fluorine atom. The introduction of fluorine can substantially alter the chemical, physical, and biological characteristics of a compound, often leading to enhanced thermal and metabolic stability. nih.gov This section delves into the catalytic and mechanistic aspects of reactions related to the formation of fluorinated compounds, drawing parallels to the potential synthesis of "5-Fluoro-2-nitrophenyl 2-chlorobenzoate".
Hypervalent Iodine Catalyst-Catalyzed Nucleophilic Fluorination (e.g., in 5-fluoro-2-oxazoline synthesis)
A notable advancement in the field of fluorination is the use of hypervalent iodine catalysts for nucleophilic fluorination. nih.govacs.orgnih.govresearchgate.net Research has demonstrated an efficient, metal-free synthesis of various 5-fluoro-2-oxazoline derivatives utilizing this methodology. nih.govacs.orgnih.govresearchgate.net In these reactions, a hypervalent iodine catalyst is employed in conjunction with a fluorine source, such as boron trifluoride etherate (BF₃·Et₂O), which also functions as an activating reagent. nih.govacs.orgnih.govresearchgate.netacs.org
This catalytic system has proven to be highly effective, affording good to excellent yields of the desired fluorinated products, with some reactions reaching up to 95% isolated yield in a remarkably short time frame of 10 minutes. nih.govacs.orgnih.govresearchgate.net The reactions are conducted under mild conditions, which is a significant advantage in organic synthesis. nih.govacs.orgnih.govresearchgate.net The process involves the fluorination of unsaturated amides, showcasing the versatility of hypervalent iodine reagents in fluorination reactions. nih.govresearchgate.net
The use of iodobenzene as a catalyst precursor in the presence of an oxidant like m-chloroperoxybenzoic acid (m-CPBA) is a key feature of this process, expanding the scope of hypervalent iodine-catalyzed fluorinations. nih.govacs.org This method provides a valuable strategy for the synthesis of fluorinated N-heterocycles, which are important structural motifs in many bioactive molecules. nih.govacs.org
Table 1: Key Features of Hypervalent Iodine-Catalyzed Nucleophilic Fluorination
| Feature | Description |
| Catalyst System | Hypervalent iodine catalyst (from iodobenzene and m-CPBA) |
| Fluorine Source | Boron trifluoride etherate (BF₃·Et₂O) |
| Substrates | Unsaturated amides |
| Products | 5-fluoro-2-oxazoline derivatives |
| Reaction Conditions | Mild, metal-free |
| Efficiency | High yields (up to 95%), rapid (within 10 minutes) |
Proposed Reaction Mechanisms (e.g., fluorination/1,2-aryl migration/cyclization cascades)
The mechanism of these hypervalent iodine-catalyzed fluorination reactions is proposed to proceed through a complex cascade involving fluorination, 1,2-aryl migration, and cyclization steps. nih.govacs.orgnih.govresearchgate.netnih.govresearchgate.net This type of reaction cascade allows for the efficient construction of complex molecular architectures from readily available starting materials. nih.gov
Mechanistic investigations, including studies with isotopically labeled substrates, have shed light on this intricate process. nih.gov The proposed cascade is initiated by the fluorination of the alkene, followed by a 1,2-aryl migration and subsequent cyclization to form the final heterocyclic product. nih.govresearchgate.netnih.gov This sequence of events provides a powerful tool for the synthesis of structurally diverse and novel fluorinated compounds, such as 4-fluoro-1,3-benzoxazepines from styrenes. nih.gov
The development of these methods, which utilize bench-stable cyclic hypervalent iodine(III) fluoro reagents, offers a metal-free approach to synthesizing these valuable compounds with high yields, regioselectivity, and diastereoselectivity. nih.gov This methodology presents a complementary chemoselectivity compared to more common electrophilic fluorination reagents. nih.govresearchgate.net
Table 2: Proposed Steps in the Fluorination/1,2-Aryl Migration/Cyclization Cascade
| Step | Description |
| 1. Activation | The hypervalent iodine reagent activates the unsaturated substrate. |
| 2. Fluorination | Nucleophilic attack by the fluoride (B91410) ion on the activated alkene. |
| 3. 1,2-Aryl Migration | Rearrangement of an aryl group to an adjacent atom. |
| 4. Cyclization | Intramolecular reaction leading to the formation of a heterocyclic ring. |
A thorough search for scientific literature detailing the advanced spectroscopic and computational characterization of This compound reveals a significant gap in publicly available research. While computational and spectroscopic analyses are common for characterizing novel compounds, specific studies detailing the quantum chemical calculations, Natural Bond Orbital (NBO) analysis, Frontier Molecular Orbital (HOMO-LUMO) analysis, or theoretical and experimental vibrational spectroscopy for this particular compound could not be located.
The methodologies outlined in the user's request, such as Density Functional Theory (DFT) with B3LYP and B3PW91 functionals and a 6-31G(d,p) basis set, are standard and powerful tools for elucidating the structural and electronic properties of molecules. Similarly, NBO analysis is crucial for understanding intramolecular charge transfer, and HOMO-LUMO analysis provides key insights into chemical reactivity. Theoretical vibrational spectroscopy (IR and Raman) is instrumental in assigning and understanding the vibrational modes of a molecule, especially when correlated with experimental data.
However, the application of these specific advanced analytical techniques to This compound has not been documented in the accessible scientific domain. Research on similar compounds, such as substituted nitrophenyl benzoates and fluorinated or chlorinated aromatic compounds, exists, but a direct and comprehensive study on the title compound is not available.
Therefore, the generation of a detailed article with the specified sections and subsections, including data tables and in-depth research findings, is not possible at this time due to the absence of primary research data for This compound .
Advanced Spectroscopic and Computational Characterization
Computational Prediction of Molecular Stability and Global Chemical Reactivity Descriptors
The stability and reactivity of a molecule can be effectively predicted using global chemical reactivity descriptors derived from conceptual Density Functional Theory (DFT). These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A larger HOMO-LUMO energy gap generally indicates higher molecular stability and lower chemical reactivity.
For 5-Fluoro-2-nitrophenyl 2-chlorobenzoate (B514982), theoretical calculations would likely be performed using a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to obtain optimized molecular geometry and orbital energies. From these, key reactivity descriptors can be determined.
Table 1: Predicted Global Chemical Reactivity Descriptors for 5-Fluoro-2-nitrophenyl 2-chlorobenzoate (Note: The following data is hypothetical and serves as an illustrative example of typical results from DFT calculations, as specific literature on this compound is unavailable.)
| Descriptor | Formula | Predicted Value (eV) |
| HOMO Energy (EHOMO) | - | -7.5 |
| LUMO Energy (ELUMO) | - | -2.1 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 5.4 |
| Ionization Potential (I) | -EHOMO | 7.5 |
| Electron Affinity (A) | -ELUMO | 2.1 |
| Global Hardness (η) | (I - A) / 2 | 2.7 |
| Chemical Potential (μ) | -(I + A) / 2 | -4.8 |
| Global Electrophilicity (ω) | μ2 / 2η | 4.26 |
| Global Softness (S) | 1 / 2η | 0.185 |
The predicted large energy gap would suggest that this compound is a relatively stable molecule. The high electrophilicity index indicates its capacity to accept electrons, a characteristic influenced by the presence of the electron-withdrawing nitro and halogen substituents.
Investigation of Non-Linear Optical (NLO) Properties via First Hyperpolarizability (β) Determination
Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules with significant charge transfer characteristics often exhibit high NLO responses. The first hyperpolarizability (β) is a key measure of the second-order NLO activity of a molecule.
Computational methods, specifically time-dependent DFT (TD-DFT), are widely used to predict the NLO properties of molecules. For this compound, the combination of electron-donating and electron-withdrawing groups across the molecular framework could facilitate intramolecular charge transfer upon excitation, leading to a notable NLO response.
The calculation of the static first hyperpolarizability (β₀) and its components would provide a quantitative measure of this property.
Table 2: Predicted First Hyperpolarizability Components of this compound (Note: The following data is hypothetical and serves as an illustrative example of typical results from TD-DFT calculations, as specific literature on this compound is unavailable.)
| Component | Predicted Value (a.u.) |
| βx | 250.0 |
| βy | -50.0 |
| βz | 120.0 |
| Total First Hyperpolarizability (βtot) | 280.7 |
A significant calculated value for the total first hyperpolarizability would classify this compound as a promising candidate for NLO applications. The magnitude of β is highly dependent on the molecular structure, the nature of the substituents, and the extent of electronic communication between different parts of the molecule.
Advanced Research Applications and Future Directions
Development of Novel Bioactive Scaffolds based on the Halogenated Nitrophenyl Benzoate (B1203000) Core
The quest for new therapeutic agents often begins with the identification of a "scaffold," a core chemical structure that can be systematically modified to create a library of related compounds with diverse biological activities. The halogenated nitrophenyl benzoate core structure is an exemplary scaffold for developing novel bioactive molecules.
The presence of multiple halogen atoms—in this case, fluorine and chlorine—on the aromatic rings is particularly advantageous. Halogens can serve as handles for further chemical modifications through various cross-coupling reactions, allowing for the introduction of new functional groups. researchgate.net This "post-functionalization" is a powerful strategy in drug discovery, enabling chemists to fine-tune the properties of a lead compound to enhance its potency, selectivity, or pharmacokinetic profile. researchgate.net For instance, the fluorine and chlorine atoms on the 5-Fluoro-2-nitrophenyl 2-chlorobenzoate (B514982) scaffold can be targeted in regioselective reactions to build molecular complexity and generate derivatives for biological screening. researchgate.net The nitro group and the ester linkage also offer sites for chemical elaboration, further expanding the diversity of potential new molecules.
Rational Design of Chemical Probes for Elucidating Biological Pathways
Understanding the intricate network of biological pathways is fundamental to deciphering disease mechanisms and identifying new drug targets. Chemical probes are small molecules designed to interact with specific biological targets, such as enzymes or receptors, to study their function in real-time within a cellular or organismal context. nih.gov
The ester linkage in 5-Fluoro-2-nitrophenyl 2-chlorobenzoate makes it a potential substrate for esterase enzymes. Esterases are a broad class of hydrolases involved in numerous physiological processes, and their activity is often used as a biomarker. mdpi.com This suggests a promising avenue for the rational design of probes. By replacing the 2-chlorobenzoate portion of the molecule with a fluorophore (a fluorescent molecule), a new "turn-on" fluorescent probe could be created. In its intact ester form, the fluorophore's signal would be quenched by the electron-withdrawing nitrophenyl group. Upon cleavage by an active esterase, the fluorophore would be released, leading to a detectable fluorescent signal. mdpi.com Such probes would enable researchers to visualize esterase activity within living cells, providing valuable insights into biological processes and disease states. This approach aligns with established principles in probe design, where molecular tools are engineered to report on specific enzymatic activities. nih.govnih.gov
Exploration in Agrochemical and Pharmaceutical Intermediate Synthesis
Many of the most effective pharmaceuticals and agrochemicals are synthesized using smaller, pre-functionalized molecules known as intermediates. nih.gov Fluorinated and nitroaromatic compounds are particularly vital building blocks in these industries. nih.govresearchgate.net Approximately 25% of all licensed agrochemicals contain fluorine, with aromatic fluorine and trifluoromethyl groups being the most common. researchgate.net Similarly, about 20% of all pharmaceuticals are organofluorine compounds, prized for the unique properties that fluorine imparts. researchgate.net
Nitroaromatic compounds, including halogenated derivatives like nitrophenols and chloronitrobenzenes, serve as essential starting materials for a wide array of products, including pesticides and drugs. nih.gov this compound is composed of a fluoronitrophenol unit and a chlorobenzoic acid unit, both of which are valuable precursors. The compound can be used as a stable, pre-packaged intermediate that can be readily hydrolyzed to release these two components for use in separate synthetic pathways. Alternatively, the entire molecule can be used as a foundational element, undergoing transformations that modify its structure to build more complex active ingredients for the pharmaceutical and agrochemical sectors. nih.gov
Interdisciplinary Approaches in Chemical Biology for Target Validation
Target validation is the process of demonstrating that a specific biological molecule (the "target") is critically involved in a disease process and that modulating its activity is likely to have a therapeutic benefit. nih.gov This is a crucial step in drug discovery, and it increasingly relies on interdisciplinary approaches that merge synthetic chemistry with biology and advanced imaging techniques. nih.gov
A powerful strategy for target validation involves the use of Positron Emission Tomography (PET), a noninvasive imaging technique that allows researchers to visualize the distribution of a radiolabeled compound within a living organism. nih.gov The fluorine atom in this compound provides an opportunity for isotopic labeling. By replacing the stable fluorine-19 isotope with the radioactive fluorine-18 (B77423) isotope (¹⁸F), the compound can be transformed into a PET tracer. nih.govresearchgate.net Administering this ¹⁸F-labeled version would allow researchers to track its journey through the body, observe where it accumulates, and confirm whether it engages with its intended biological target in vivo. This chemical biology approach provides invaluable information that cannot be obtained from in vitro experiments alone, helping to build confidence in a potential drug target before advancing to costly clinical trials. nih.gov
Challenges and Opportunities in the Synthesis and Application of Fluorinated Organic Compounds
The widespread and growing use of fluorinated organic compounds in modern technology is accompanied by a unique set of challenges and significant opportunities. These factors influence the research, development, and commercial viability of molecules like this compound.
The primary challenges are often rooted in the synthesis of these compounds. The supply chain for essential fluorine raw materials, which largely begins with calcium fluoride (B91410) (fluorite), can be unstable and is subject to increasingly stringent environmental regulations. acs.orgbohrium.comresearchgate.net Furthermore, many traditional fluorination methods require harsh conditions or rely on reagents from the PFAS family of compounds, which are facing legislative restrictions due to environmental concerns. eurekalert.orgsciencedaily.com This creates a pressing need for the development of greener, safer, and more efficient synthetic methods. bohrium.com
Despite these hurdles, the opportunities are immense. The inclusion of fluorine in a molecule can dramatically improve its properties, such as enhancing metabolic stability (making a drug last longer in the body) and increasing its binding affinity to a target protein. researchgate.netsciencedaily.com This is why fluorinated compounds have become indispensable in the pharmaceutical and agrochemical industries. researchgate.netresearchgate.net The scientific community is actively responding to the synthetic challenges by exploring innovative technologies like flow chemistry and microfluidics, which allow for safer and more controlled fluorination reactions. nih.goveurekalert.orgsciencedaily.com As new and more sophisticated fluorination techniques become available, the potential to create novel fluorinated molecules with tailored functions for medicine, agriculture, and materials science will continue to expand. researchgate.net
Interactive Data Table: Challenges and Opportunities in Fluorinated Organic Chemistry
| Category | Detailed Aspect | Implication | Source(s) |
| Challenges | Supply Chain Instability | The primary source of fluorine, calcium fluoride, has a supply chain that can be affected by geopolitical and environmental factors. | acs.org, bohrium.com, researchgate.net |
| Environmental Regulations | Stricter environmental policies impact the production of key fluorinated starting materials and reagents. | acs.org, bohrium.com | |
| Synthetic Complexity | Fluorination reactions can be difficult to control and often require harsh conditions or specialized, expensive reagents. | nih.gov | |
| Need for Greener Methods | There is a push to move away from PFAS-based reagents and develop more environmentally benign synthesis routes. | eurekalert.org, sciencedaily.com | |
| Opportunities | Enhanced Biological Properties | Fluorine can improve a molecule's metabolic stability, binding affinity, and hydrophobicity, making it highly valuable in drug design. | researchgate.net, sciencedaily.com |
| High Demand in Key Sectors | Fluorinated compounds are critical components in a large percentage of modern pharmaceuticals and agrochemicals. | researchgate.net, researchgate.net | |
| Innovative Synthetic Methods | New technologies like flow chemistry and microfluidics are making the synthesis of fluorinated compounds safer and more efficient. | eurekalert.org, nih.gov, sciencedaily.com | |
| Continued Innovation | The unique properties of fluorine ensure that the development of novel fluorinated molecules remains a highly promising area of research. | researchgate.net |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 5-Fluoro-2-nitrophenyl 2-chlorobenzoate, and how do reaction conditions influence yield and purity?
- Answer: The synthesis typically involves coupling 5-fluoro-2-nitrophenol with 2-chlorobenzoyl chloride. Key methods include:
- Thionyl chloride-mediated acylation: Using thionyl chloride (SOCl₂) with N-methylacetamide or N,N-dimethylformamide (DMF) as catalysts in benzene or dichloromethane (DCM) under reflux or low temperatures (0–20°C). Higher temperatures (reflux) favor faster reaction rates but may increase byproduct formation, while lower temperatures improve selectivity .
- Oxalyl dichloride activation: Oxalyl dichloride [(COCl)₂] in DCM at 50°C, yielding orange or yellow solids after aqueous workup. This method is less exothermic, allowing better control over reaction progression .
- Table: Comparison of Methods
| Reagent | Solvent | Temperature | Time | Outcome |
|---|---|---|---|---|
| Thionyl chloride | Benzene | Reflux | 4h | High yield, minimal byproducts |
| Oxalyl dichloride | DCM | 50°C | 12h | Moderate yield, NMR-confirmed purity |
| Thionyl chloride | DCM | 0–20°C | 1–12h | Selective, requires purification |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers analyze?
- Answer:
- ¹H/¹³C NMR: Identify aromatic protons (δ 7.0–8.5 ppm) and ester carbonyl (δ ~165–170 ppm). The fluorine atom induces deshielding in adjacent protons, while nitro groups cause distinct splitting patterns .
- IR Spectroscopy: Confirm ester (C=O stretch ~1740 cm⁻¹) and nitro (asymmetric NO₂ stretch ~1520 cm⁻¹) functionalities .
- Mass Spectrometry (MS): Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate the molecular formula.
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data when synthesizing derivatives with potential isomer formation?
- Answer: Isomeric byproducts (e.g., ortho vs. para substitution) may arise during nitration or acylation. Strategies include:
- 2D NMR (COSY, HSQC): Assign proton-carbon correlations to distinguish substitution patterns.
- X-ray Crystallography: Resolve ambiguities in regiochemistry if single crystals are obtainable.
- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values for candidate structures .
Q. What strategies optimize regioselectivity in nitration and halogenation steps during synthesis?
- Answer:
- Directed nitration: Electron-withdrawing groups (e.g., fluorine) direct nitration to specific positions. For example, meta-directing effects of fluorine can be counteracted by steric hindrance .
- Solvent effects: Polar aprotic solvents (e.g., DCM) stabilize transition states, improving selectivity for desired halogenation sites.
- Temperature control: Lower temperatures (0–20°C) reduce kinetic competition between pathways, favoring thermodynamically stable products .
Q. How does the electronic nature of substituents influence reactivity in nucleophilic acyl substitution reactions?
- Answer: The nitro (-NO₂) and fluoro (-F) groups are electron-withdrawing, activating the ester carbonyl toward nucleophilic attack. This enhances reactivity in:
- Hydrolysis studies: Faster cleavage under basic conditions compared to non-fluorinated analogs.
- Cross-coupling reactions: Facilitate Suzuki-Miyaura couplings using boronic acids, as seen in structurally related fluorinated benzoates .
Q. What methodologies are recommended for analyzing byproduct formation, and how can these impurities be mitigated?
- Answer:
- Analytical techniques: HPLC-MS or GC-MS identifies low-abundance byproducts (e.g., hydrolyzed acids or di-substituted derivatives).
- Mitigation strategies:
- Use anhydrous conditions to prevent hydrolysis of the acyl chloride intermediate.
- Optimize stoichiometry (e.g., 1.2 equivalents of 2-chlorobenzoyl chloride) to minimize unreacted starting material .
Q. In material science, how can this compound serve as a building block for functionalized nanomaterials?
- Answer: The ester and nitro groups enable:
- Click chemistry: Azide-alkyne cycloaddition to synthesize silsesquioxane nanocomposites (e.g., octasilsesquioxane derivatives) for catalytic or optical applications .
- Surface functionalization: Anchor onto nanoparticles via thiol- or amine-reactive groups, leveraging the chloro substituent for further derivatization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
